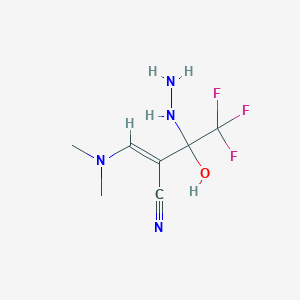![molecular formula C26H20ClFN4O2 B2377073 N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide CAS No. 931737-35-8](/img/structure/B2377073.png)
N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide is a useful research compound. Its molecular formula is C26H20ClFN4O2 and its molecular weight is 474.92. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
- The study of structural aspects and properties of related compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, reveals insights into the formation of gels and crystalline solids under different conditions. This can have implications in understanding the structural characteristics of similar compounds (Karmakar, Sarma, & Baruah, 2007).
Novel Potential Antipsychotic Agents
- Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, structurally related to the queried compound, indicates potential applications as antipsychotic agents without interacting with dopamine receptors. This suggests the possibility of developing new therapeutic agents (Wise et al., 1987).
Synthesis and Photovoltaic Efficiency
- The synthesis of related pincer functionalized benzo[h]quinoline ruthenium catalysts for ketone reduction is an area of study. These compounds have potential applications in photovoltaic cells, reflecting the versatility of such compounds in energy-related applications (Facchetti et al., 2016).
Ligand Protein Interactions and Photovoltaic Efficiency
- Studies on benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical analyses, highlight their potential in dye-sensitized solar cells and as translocator protein ligands. These findings point to the potential application of the queried compound in photovoltaic and medicinal chemistry (Mary et al., 2020).
Coordination Complexes and Antioxidant Activity
- Research on pyrazole-acetamide derivatives for the synthesis of coordination complexes shows significant antioxidant activity. This suggests potential applications in the development of compounds with antioxidant properties (Chkirate et al., 2019).
Translocator Protein Ligands
- The development of ligands based on a pyrazolo[3,4-b]quinoline scaffold for the translocator protein, which could be used in anxiolytic and neuroprotective agents, indicates a potential therapeutic application related to the queried compound (Cappelli et al., 2011).
Fluorescent Sensors
- The synthesis of novel fluorescing dyes based on 1H-pyrazolo[3,4-b]quinoline for detecting inorganic cations demonstrates potential applications in sensor technologies (Mac et al., 2010).
Antiviral and Antiapoptotic Effects
- A study of a similar anilidoquinoline derivative for treating Japanese encephalitis shows significant antiviral and antiapoptotic effects, suggesting similar applications for the compound (Ghosh et al., 2008).
Platelet Antiaggregating Activity
- Research on N,N-disubstituted 4-amino-2H-pyrazolo[3,4-b]quinolines indicates potential applications in developing compounds with platelet antiaggregating activity (Longobardi et al., 1991).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2/c1-16-4-2-5-17(10-16)13-31-14-22-25(21-12-19(28)8-9-23(21)31)30-32(26(22)34)15-24(33)29-20-7-3-6-18(27)11-20/h2-12,14H,13,15H2,1H3,(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEMPROQISQKAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl)C5=C2C=CC(=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2376992.png)
![1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine](/img/structure/B2376994.png)











